Cas no 1153230-89-7 (ethyl 3-(oxan-4-yl)aminopropanoate)
ethyl 3-(oxan-4-yl)aminopropanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 3-(tetrahydro-2H-pyran-4-ylamino)propanoate
- Ethyl 3-(oxan-4-ylamino)propanoate
- ethyl 3-(oxan-4-yl)aminopropanoate
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- MDL: MFCD12088691
- Inchi: 1S/C10H19NO3/c1-2-14-10(12)3-6-11-9-4-7-13-8-5-9/h9,11H,2-8H2,1H3
- InChI Key: UPABPABMQWJSPC-UHFFFAOYSA-N
- SMILES: O1CCC(CC1)NCCC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 6
- Complexity: 167
- Topological Polar Surface Area: 47.6
ethyl 3-(oxan-4-yl)aminopropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-8521791-0.05g |
ethyl 3-[(oxan-4-yl)amino]propanoate |
1153230-89-7 | 95.0% | 0.05g |
$719.0 | 2025-02-21 | |
| Enamine | EN300-8521791-0.1g |
ethyl 3-[(oxan-4-yl)amino]propanoate |
1153230-89-7 | 95.0% | 0.1g |
$755.0 | 2025-02-21 | |
| Enamine | EN300-8521791-0.25g |
ethyl 3-[(oxan-4-yl)amino]propanoate |
1153230-89-7 | 95.0% | 0.25g |
$789.0 | 2025-02-21 | |
| Enamine | EN300-8521791-0.5g |
ethyl 3-[(oxan-4-yl)amino]propanoate |
1153230-89-7 | 95.0% | 0.5g |
$823.0 | 2025-02-21 | |
| Enamine | EN300-8521791-1.0g |
ethyl 3-[(oxan-4-yl)amino]propanoate |
1153230-89-7 | 95.0% | 1.0g |
$857.0 | 2025-02-21 | |
| Enamine | EN300-8521791-2.5g |
ethyl 3-[(oxan-4-yl)amino]propanoate |
1153230-89-7 | 95.0% | 2.5g |
$1680.0 | 2025-02-21 | |
| Enamine | EN300-8521791-5.0g |
ethyl 3-[(oxan-4-yl)amino]propanoate |
1153230-89-7 | 95.0% | 5.0g |
$2485.0 | 2025-02-21 | |
| Enamine | EN300-8521791-10.0g |
ethyl 3-[(oxan-4-yl)amino]propanoate |
1153230-89-7 | 95.0% | 10.0g |
$3683.0 | 2025-02-21 | |
| Enamine | EN300-8521791-1g |
ethyl 3-[(oxan-4-yl)amino]propanoate |
1153230-89-7 | 1g |
$857.0 | 2023-09-02 | ||
| Enamine | EN300-8521791-5g |
ethyl 3-[(oxan-4-yl)amino]propanoate |
1153230-89-7 | 5g |
$2485.0 | 2023-09-02 |
ethyl 3-(oxan-4-yl)aminopropanoate Related Literature
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on ethyl 3-(oxan-4-yl)aminopropanoate
Ethyl 3-(Oxan-4-yl)Aminopropanoate: A Comprehensive Overview
Ethyl 3-(oxan-4-yl)aminopropanoate, with the CAS number 1153230-89-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and agricultural chemistry. In recent years, advancements in synthetic methodologies and analytical techniques have enhanced our understanding of its chemical behavior, making it a subject of extensive research.
The molecular structure of ethyl 3-(oxan-4-yl)aminopropanoate consists of an ethoxy group attached to a propanoic acid backbone, which is further substituted with an oxazolidinone ring at the third carbon position. This configuration imparts the compound with distinct physical and chemical properties. The oxazolidinone ring, a five-membered lactam, contributes to the molecule's stability and reactivity. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly in the development of antibiotics and herbicides.
One of the most notable aspects of ethyl 3-(oxan-4-yl)aminopropanoate is its ability to undergo various transformations under specific reaction conditions. For instance, its participation in nucleophilic substitution reactions has been extensively explored, offering insights into its potential as an intermediate in organic synthesis. Furthermore, the compound's solubility properties have been studied in depth, revealing its suitability for use in aqueous-based formulations.
Recent research has also focused on the environmental impact and safety profile of ethyl 3-(oxan-4-yl)aminopropanoate. Studies conducted under controlled laboratory conditions have demonstrated that the compound exhibits low toxicity to aquatic organisms, making it a safer alternative to traditional chemical agents in certain applications. However, further investigations are required to fully understand its long-term effects on ecosystems.
In terms of industrial applications, ethyl 3-(oxan-4-yl)aminopropanoate has shown promise as an intermediate in the production of agrochemicals. Its ability to enhance the efficacy of herbicides while minimizing environmental risks has positioned it as a valuable component in sustainable agricultural practices. Additionally, ongoing research into its pharmacokinetic properties suggests potential therapeutic applications, particularly in the treatment of bacterial infections.
The synthesis of ethyl 3-(oxan-4-yl)aminopropanoate involves a multi-step process that typically begins with the preparation of an appropriate amino alcohol precursor. Subsequent cyclization and esterification steps yield the final product. Innovations in catalytic systems and reaction conditions have significantly improved the efficiency and scalability of this synthesis pathway.
In conclusion, ethyl 3-(oxan-4-yl)aminopropanoate represents a versatile compound with a wide range of potential applications across multiple industries. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and safety assessments, underscore its importance as a key player in modern organic chemistry. As research continues to unfold, this compound is expected to contribute even more significantly to the development of innovative solutions in pharmacology and agriculture.
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